molecular formula C23H31N3OS B15120614 1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine

1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine

Katalognummer: B15120614
Molekulargewicht: 397.6 g/mol
InChI-Schlüssel: ORDPIEMYFANXNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Moiety: This can be achieved through various cyclization reactions involving thiophenes and benzene derivatives.

    Attachment of the Piperidine Ring: The benzothiophene derivative is then reacted with piperidine under suitable conditions to form the desired intermediate.

    Formation of the Piperazine Ring: The intermediate is further reacted with piperazine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzothiophene Derivatives: Compounds with similar benzothiophene moieties.

    Piperidine Derivatives: Compounds containing piperidine rings.

    Piperazine Derivatives: Compounds with piperazine rings.

Uniqueness

1-[4-({1-[(1-Benzothiophen-3-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine is unique due to its combination of benzothiophene, piperidine, and piperazine moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C23H31N3OS

Molekulargewicht

397.6 g/mol

IUPAC-Name

1-[4-[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine

InChI

InChI=1S/C23H31N3OS/c1-24-13-15-25(16-14-24)10-4-5-17-27-21-8-11-26(12-9-21)18-20-19-28-23-7-3-2-6-22(20)23/h2-3,6-7,19,21H,8-18H2,1H3

InChI-Schlüssel

ORDPIEMYFANXNP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CSC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.